Ethyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate is a heterocyclic organic compound. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of tert-butyl and methyl groups on the oxazole ring, along with an ethyl ester group, makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with ethyl chloroformate in the presence of a base, followed by cyclization with an amine to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the ester group.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tert-butyl)-5-methylthiazole-4-carboxylate: Similar structure but with a sulfur atom replacing the oxygen in the ring.
Ethyl 2-(tert-butyl)-5-methylimidazole-4-carboxylate: Contains a nitrogen atom instead of oxygen in the ring.
Ethyl 2-(tert-butyl)-5-methylpyrazole-4-carboxylate: Features a five-membered ring with two nitrogen atoms.
Uniqueness
Ethyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of tert-butyl, methyl, and ethyl ester groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C11H17NO3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-6-14-9(13)8-7(2)15-10(12-8)11(3,4)5/h6H2,1-5H3 |
InChI Key |
OTECYDRWEJTRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C(C)(C)C)C |
Origin of Product |
United States |
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